3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)-
Overview
Description
3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)- is a chemical compound with the molecular formula C6H11ClN2O. It is a white solid that is often used in various scientific research applications due to its unique structural properties. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of Exo-3-azabicyclo[31It’s known that 3-azabicyclo[310]hexane derivatives are often present in molecules capable of acting on various biological targets and are actively used in drug design .
Mode of Action
The exact mode of action of Exo-3-azabicyclo[31It’s known that the formation of 3-azabicyclo[310]hexane derivatives involves a process called cyclopropanation . In this process, a carbon-carbon double bond is transformed into a cyclopropane ring, which is a key structural component of the 3-azabicyclo[3.1.0]hexane system .
Biochemical Pathways
The biochemical pathways affected by Exo-3-azabicyclo[31The synthesis of 3-azabicyclo[310]hexane derivatives is known to involve a process called cyclopropanation . This process could potentially affect various biochemical pathways depending on the specific targets of the compound.
Pharmacokinetics
The pharmacokinetics of Exo-3-azabicyclo[31It’s known that the compound is a solid at room temperature and should be stored at 0-8°c . These properties could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The specific molecular and cellular effects of Exo-3-azabicyclo[31It’s known that 3-azabicyclo[310]hexane derivatives are often present in molecules capable of acting on various biological targets . Therefore, the compound could potentially have a wide range of molecular and cellular effects depending on its specific targets.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Exo-3-azabicyclo[31It’s known that the compound should be stored at 0-8°c , suggesting that temperature could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)- typically involves a cyclopropanation reaction. One common method is the rhodium-catalyzed cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings and does not require chromatographic purification . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods
Industrial production of 3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)- often employs scalable synthetic routes that do not require distillation or chromatographic purification. The use of tele-scoped conditions enables the synthesis of either the exo- or endo-isomers of 3-azabicyclohexanes on a gram scale .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)- can be compared with other similar compounds, such as:
Endo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride: This isomer has different stereochemistry and may exhibit distinct reactivity and biological activity.
3-azabicyclo[3.1.0]hexane-6-carboxylates: These compounds have similar core structures but different functional groups, leading to variations in their chemical and biological properties.
The uniqueness of 3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)- lies in its specific stereochemistry and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-6(9)5-3-1-8-2-4(3)5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4+,5?; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOQQAFDXAHVHN-FLGDEJNQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)N)CN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)N)CN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638333-57-9 | |
Record name | rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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